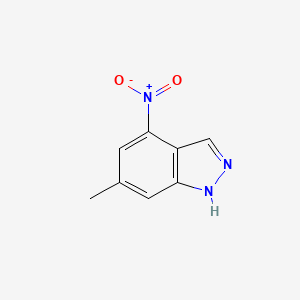

6-Methyl-4-nitro-1H-indazole

Vue d'ensemble

Description

“6-Methyl-4-nitro-1H-indazole” is a derivative of indazole, which is an organic compound with the formula C7H5N3O2 . It’s an important organic reagent or pharmaceutical intermediate compound used in the preparation of key intermediates .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “6-Methyl-4-nitro-1H-indazole” can be analyzed using high resolution mass spectroscopy and 1H-, 13C-, and 19F-NMR spectroscopy . The geometry and electrostatic properties of the parent indazole and its derivative can be studied with ab initio quantum theory and density functional methods .

Chemical Reactions Analysis

Indazoles undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles . Other reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-4-nitro-1H-indazole” can be inferred from its molecular structure. It has a molecular weight of 163.1335 .

Applications De Recherche Scientifique

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis Strategies

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Inhibitors for Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Anti-Inflammatory Activity

A novel indazolane derivative demonstrated anti-inflammatory activity similar to that of phenylbutazone . Other synthesized indazole derivatives showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice .

Antifungal and Antibacterial Activities

Indazole derivatives possess a wide range of pharmacological activities, including antifungal and antibacterial activities .

Anti-HIV Activities

Indazole derivatives also show anti-HIV activities .

Antitumor Activities

Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Antiarrhythmic Activities

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 6-Methyl-4-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

6-Methyl-4-nitro-1H-indazole interacts with its targets, the Nitric Oxide Synthases, by acting as an inhibitor . .

Biochemical Pathways

The inhibition of Nitric Oxide Synthases by 6-Methyl-4-nitro-1H-indazole affects the production of nitric oxide . Nitric oxide is implicated in various biochemical pathways, including vascular smooth muscle relaxation and the regulation of vascular endothelial growth factor (VEGF)-induced pathways .

Result of Action

The inhibition of Nitric Oxide Synthases by 6-Methyl-4-nitro-1H-indazole can lead to a decrease in nitric oxide production . This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of cancer, this could potentially affect tumor growth and angiogenesis.

Propriétés

IUPAC Name |

6-methyl-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKUQAHLXGZFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646465 | |

| Record name | 6-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857773-68-3 | |

| Record name | 6-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

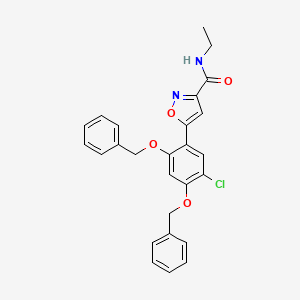

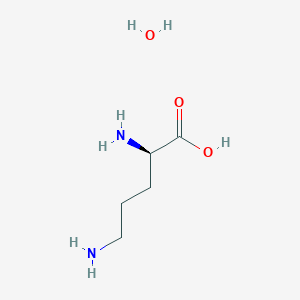

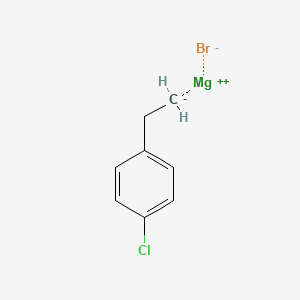

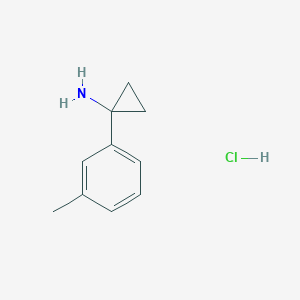

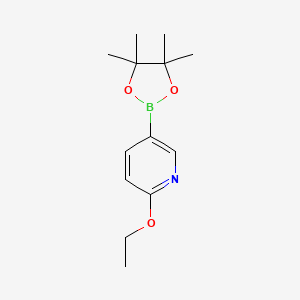

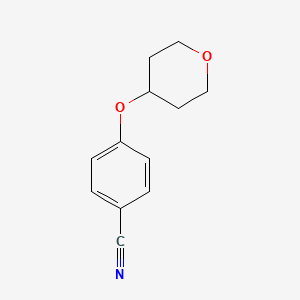

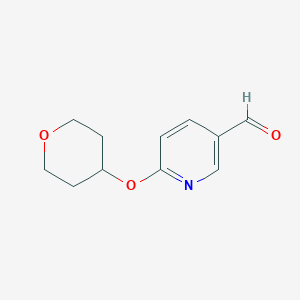

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)

![3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1614129.png)